5-(4-Methylphenyl)cyclohexane-1,3-dione

Übersicht

Beschreibung

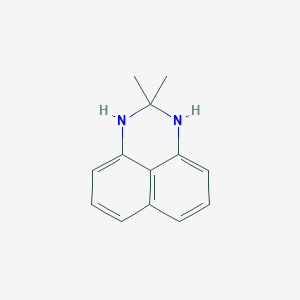

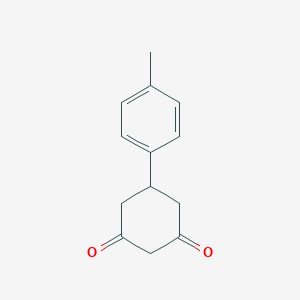

5-(4-Methylphenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C13H14O2 and a molecular weight of 202.25 . It is a derivative of cyclohexane-1,3-dione .

Molecular Structure Analysis

The molecular structure of 5-(4-Methylphenyl)cyclohexane-1,3-dione contains a total of 30 bonds; 16 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 2 ketones (aliphatic) .Physical And Chemical Properties Analysis

The melting point of 5-(4-Methylphenyl)cyclohexane-1,3-dione is 176-179°C .Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Pharmacology .

Summary of the Application

Cyclohexane-1,3-dione derivatives, including “5-(4-Methylphenyl)cyclohexane-1,3-dione”, have been synthesized and studied for their potential antimicrobial and anticancer activities .

Methods of Application or Experimental Procedures

The compounds were synthesized based on the Michael addition reaction. The structures of the synthesized compounds were confirmed by Fourier-transform infrared spectroscopy and 1H nuclear magnetic resonance . The in vitro anticancer activity was tested on the MB-231 breast adenocarcinoma cell line .

Results or Outcomes

In silico docking studies showed that the compound had a high binding score and binding interactions with bacterial proteins and breast cancer proteins . The compound showed an LC50 value of 10.31±0.003 μg/ml in the MB-231 cell line .

Conformational Analysis and Optical Activity

Specific Scientific Field

This application is in the field of Organic Chemistry and Computational Chemistry .

Summary of the Application

The stability of cyclohexane derivatives, including “5-(4-Methylphenyl)cyclohexane-1,3-dione”, is investigated using a combination of molecular modeling kits, conformational analysis, computational chemistry, and polarimetry .

Methods of Application or Experimental Procedures

Students build selected mono- and disubstituted cyclohexanes using model kits, predict the most stable conformation, and calculate conformational equilibria . They also construct cis-1,2-dimethylcyclohexane and trans-1,2-dimethylcyclohexane using the Avogadro computational chemistry program, optimize the structures, and confirm the lowest energy conformations .

Results or Outcomes

The experiment introduces students to the interplay of molecular modeling, computational chemistry, stereochemistry, and optical activity displayed by the cyclohexane family of organic molecules .

Synthesis of Hexahydrobenzo [a] Phenanthridin-4-one Derivatives

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

“5-(4-Methylphenyl)cyclohexane-1,3-dione” can be used in the synthesis of hexahydrobenzo [a] phenanthridin-4-one derivatives via condensation with N-arylmethylene-2-naphthylamines .

Methods of Application or Experimental Procedures

The compound is reacted with N-arylmethylene-2-naphthylamines under suitable conditions to form the hexahydrobenzo [a] phenanthridin-4-one derivatives .

Results or Outcomes

The reaction results in the formation of hexahydrobenzo [a] phenanthridin-4-one derivatives .

Preparation of Iodonium Betaine

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

“5-(4-Methylphenyl)cyclohexane-1,3-dione” can be used in the preparation of iodonium betaine .

Methods of Application or Experimental Procedures

The compound is reacted under suitable conditions to form iodonium betaine .

Results or Outcomes

The reaction results in the formation of iodonium betaine .

Synthesis of Various 2H-Pyrans

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

“5-(4-Methylphenyl)cyclohexane-1,3-dione” can be used in the synthesis of various 2H-pyrans by iodine-catalyzed reactions .

Methods of Application or Experimental Procedures

The compound is reacted under suitable conditions to form various 2H-pyrans .

Results or Outcomes

The reaction results in the formation of various 2H-pyrans .

Preparation of Benzophenanthridine Derivatives

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

“5-(4-Methylphenyl)cyclohexane-1,3-dione” can be used in the preparation of benzophenanthridine derivatives .

Methods of Application or Experimental Procedures

The compound is reacted under suitable conditions to form benzophenanthridine derivatives .

Results or Outcomes

The reaction results in the formation of benzophenanthridine derivatives .

Eigenschaften

IUPAC Name |

5-(4-methylphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-5,11H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJVIBUOAMVFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341886 | |

| Record name | 5-(4-Methylphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methylphenyl)cyclohexane-1,3-dione | |

CAS RN |

61888-37-7 | |

| Record name | 5-(4-Methylphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

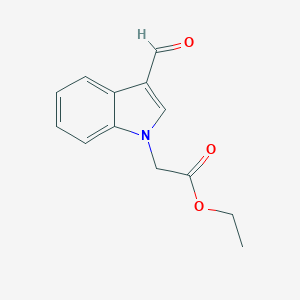

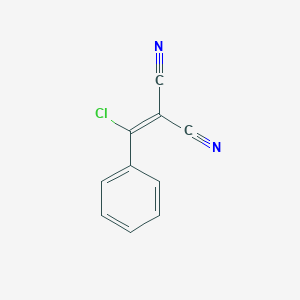

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol](/img/structure/B182675.png)

![(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B182677.png)

![(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B182679.png)

![2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline](/img/structure/B182682.png)

![3-[bis(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B182690.png)